2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that combines the structural features of oxazole and benzothiazole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 3,5-dimethyl-4-formyl-1,2-oxazole with 2-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole and oxazole derivatives, such as:
- 2-aminobenzothiazole
- 3,5-dimethyl-4-formyl-1,2-oxazole
- Benzothiazole-2-sulfonamide
Uniqueness
The uniqueness of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide lies in its combined structural features of oxazole and benzothiazole, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O4S |
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Molecular Weight |
292.31 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H12N2O4S/c1-8-11(9(2)19-14-8)7-15-13(16)10-5-3-4-6-12(10)20(15,17)18/h3-6H,7H2,1-2H3 |
InChI Key |
WPSWQFUYPIDPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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